A Comprehensive Technical Guide to the Synthesis of 9,10-Dihydroxyphenanthrene
A Comprehensive Technical Guide to the Synthesis of 9,10-Dihydroxyphenanthrene
Abstract
This in-depth technical guide provides a detailed exploration of the synthesis of 9,10-dihydroxyphenanthrene, a significant derivative of the polycyclic aromatic hydrocarbon, phenanthrene. The document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies. The primary focus is on the most prevalent and efficient synthetic route: the oxidation of phenanthrene to 9,10-phenanthrenequinone, followed by its reduction to the target diol. This guide delves into the causality behind experimental choices, ensuring a robust understanding of the chemical transformations. Furthermore, it presents detailed, step-by-step protocols, data summaries, and visual representations of the synthetic pathways to ensure clarity and reproducibility.
Introduction: The Significance of 9,10-Dihydroxyphenanthrene
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable attention in various scientific disciplines, including medicinal chemistry, materials science, and environmental science.[1] Among these derivatives, 9,10-dihydroxyphenanthrene, also known as 9,10-phenanthrenediol, is of particular interest. Its structure, featuring hydroxyl groups on the central ring, imparts unique chemical and biological properties.
In a biological context, 9,10-dihydroxyphenanthrene is a metabolite of phenanthrene.[2] The metabolic activation of PAHs is a critical area of study, as it is often linked to their toxic and carcinogenic effects. The quinone-hydroquinone redox cycle is a key mechanism in the biological activity of many aromatic compounds.[2][3] Specifically, the two-electron reduction of 9,10-phenanthrenequinone leads to the formation of 9,10-dihydroxyphenanthrene.[3] Understanding the synthesis and properties of this hydroquinone is crucial for elucidating the mechanisms of PAH-induced oxidative stress and cytotoxicity.[4][5]
From a synthetic perspective, the vicinal diol functionality in 9,10-dihydroxyphenanthrene makes it a valuable precursor for the synthesis of more complex molecules and materials. The hydroxyl groups can be further functionalized, opening avenues for the development of novel ligands, molecular sensors, and pharmaceutical agents.
This guide will focus on the most reliable and widely adopted synthetic strategy for obtaining 9,10-dihydroxyphenanthrene, which proceeds through the intermediacy of 9,10-phenanthrenequinone.
Prevailing Synthetic Strategy: A Two-Step Approach
The most common and efficient laboratory-scale synthesis of 9,10-dihydroxyphenanthrene involves a two-step process:
-
Oxidation: The selective oxidation of the 9,10-double bond of phenanthrene to yield 9,10-phenanthrenequinone.
-
Reduction: The subsequent reduction of the 1,2-dicarbonyl group of 9,10-phenanthrenequinone to the corresponding diol, 9,10-dihydroxyphenanthrene.
This approach is favored due to the ready availability of the starting material, phenanthrene, and the generally high yields and selectivity of each step.
Step 1: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone
The oxidation of phenanthrene to 9,10-phenanthrenequinone is a classic and well-documented transformation in organic chemistry. The key to this reaction is the use of an oxidizing agent that selectively attacks the electron-rich 9,10-positions of the phenanthrene nucleus.
Several oxidizing agents can be employed for this purpose, with chromic acid being one of the most traditional and effective choices.[6][7][8] The reaction with chromic acid likely proceeds through an initial electrophilic attack on the 9,10-double bond, leading to the formation of a diol intermediate which is then further oxidized to the diketone under the reaction conditions.[9]
Alternative, milder, and more modern oxidizing agents have also been developed. For instance, tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can also effect this transformation, offering a potentially more environmentally benign route.[10]
The following protocol is adapted from established procedures and provides a reliable method for the synthesis of 9,10-phenanthrenequinone.[6]
Materials:
-
Phenanthrene (technical grade is acceptable)
-
Chromic acid (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Sodium carbonate (Na₂CO₃)
-
95% Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask
-
Beakers
-
pH paper or meter
Procedure:
-
In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 liter of water.[6]
-
Begin stirring the mixture to form a suspension. From the dropping funnel, slowly add 450 ml of concentrated sulfuric acid at a rate that maintains a gentle boil.[6]
-
After the initial addition of sulfuric acid is complete, prepare a mixture of 210 g (2.1 moles) of chromic acid in 500 ml of water. Carefully add half of this mixture to the reaction flask. The reaction may become vigorous at this stage.[6] Allow the oxidation to proceed for 20-25 minutes before slowly adding the remainder of the chromic acid solution.[6]
-
Once the addition is complete, cool the reaction mixture to room temperature and then pour it into an equal volume of cold water. Chill the mixture in an ice bath to precipitate the crude product.[6]
-
Collect the crude precipitate by suction filtration and wash it thoroughly with cold water until the green color of chromium salts is no longer visible in the washings.[6]
-
To remove diphenic acid, a common byproduct, triturate the precipitate with three 300-ml portions of boiling water, filtering after each wash.[6]
-
For purification, the crude phenanthrenequinone is treated with a hot 40% sodium bisulfite solution. This forms a water-soluble bisulfite addition product. Filter the hot solution to remove any unreacted phenanthrene or other insoluble impurities.[6][7]
-
To the hot filtrate, add a saturated solution of sodium carbonate to liberate the phenanthrenequinone, which precipitates as a deep orange solid.[6]
-
Collect the purified phenanthrenequinone by suction filtration, wash it well with cold water, and allow it to air-dry. The expected yield is 52-56 g (44-48%).[6]
-
Further purification can be achieved by recrystallization from 95% ethanol.[6]
Safety Precautions:
-
Chromic acid is highly toxic, corrosive, and a known carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[11]
-
The reaction with concentrated sulfuric acid is highly exothermic. Add the acid slowly and with caution to control the reaction temperature.[6]
-
Phenanthrene can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with the skin and eyes.[11][12][13][14][15]
Step 2: Reduction of 9,10-Phenanthrenequinone to 9,10-Dihydroxyphenanthrene
The reduction of the α-diketone in 9,10-phenanthrenequinone to the corresponding diol is a straightforward process. Several reducing agents can accomplish this transformation, with sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, being a common and effective choice.
Sodium dithionite is a powerful yet selective reducing agent for quinones. It is readily available, inexpensive, and the reaction can be carried out in an aqueous or biphasic system, simplifying the workup procedure. The reaction mechanism involves the transfer of electrons from the dithionite ion to the quinone, leading to the formation of the hydroquinone.
The following protocol provides a method for the reduction of 9,10-phenanthrenequinone to 9,10-dihydroxyphenanthrene.
Materials:
-
9,10-Phenanthrenequinone
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask or separatory funnel
-
Magnetic stirrer and stir bar (if using a flask)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a suitable reaction vessel, such as a large separatory funnel, dissolve 26 g (0.125 mol) of 9,10-phenanthrenequinone in 250 mL of tetrahydrofuran (THF).[16]
-
Add a solution of 65 g (0.37 mol) of sodium dithionite in 250 mL of water to the THF solution.[16]
-
Shake the biphasic mixture vigorously for approximately 5 minutes.[16] The deep orange color of the quinone should fade as it is reduced to the hydroquinone.
-
Once the reaction is complete, as indicated by the color change, extract the aqueous layer with ethyl acetate (2 x 100 mL).[16]
-
Combine the organic extracts and wash them sequentially with water (3 x 100 mL) and then with brine (100 mL).[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 9,10-dihydroxyphenanthrene.[16][17]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or ethanol/water, to yield the pure diol.
Alternative Synthetic Routes to the Phenanthrene Core
While the oxidation/reduction of phenanthrene is the most direct route to 9,10-dihydroxyphenanthrene, it is valuable for the research scientist to be aware of other methods for constructing the fundamental phenanthrene skeleton. These methods can be particularly useful for the synthesis of substituted phenanthrene derivatives that may not be readily accessible from the parent hydrocarbon.
The Pschorr Synthesis
The Pschorr synthesis is a classical method for the preparation of phenanthrenes from α-aryl-o-aminocinnamic acids.[18] The key step in this reaction is an intramolecular radical cyclization of a diazonium salt, typically catalyzed by copper.[19]
Mechanism Overview:
-
Diazotization of the amino group on the α-aryl-o-aminocinnamic acid with nitrous acid.[18]
-
Copper-catalyzed decomposition of the diazonium salt to generate an aryl radical.[18]
-
Intramolecular attack of the aryl radical onto the adjacent aromatic ring.[19]
-
Rearomatization to yield the phenanthrene derivative.[19]
While powerful for creating substituted phenanthrenes, this method requires a multi-step synthesis of the starting cinnamic acid derivative and does not directly yield the 9,10-dihydroxy functionality.
The Mallory Photocyclization
The Mallory reaction is a photochemical method for synthesizing phenanthrenes from stilbene derivatives.[20] The reaction involves the UV-light-induced intramolecular cyclization of a cis-stilbene to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene.[21][22]
Mechanism Overview:
-
Photochemical cis-trans isomerization of the stilbene.
-
Photocyclization of the cis-isomer to a transient dihydrophenanthrene.[20]
-
Oxidation of the dihydrophenanthrene intermediate to the phenanthrene product, often facilitated by an oxidizing agent like iodine or oxygen.[21][23]
This method is particularly useful for the synthesis of symmetrically and unsymmetrically substituted phenanthrenes.[23] However, like the Pschorr synthesis, it does not directly produce 9,10-dihydroxyphenanthrene and would require subsequent oxidation and reduction steps.
Characterization of 9,10-Dihydroxyphenanthrene
Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key physicochemical properties of 9,10-dihydroxyphenanthrene.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [24] |
| Molecular Weight | 212.24 g/mol | [24] |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 25061-77-2 | [24] |
Spectroscopic Data:
While specific spectral data can vary slightly based on the solvent and instrument used, typical spectroscopic features for 9,10-dihydroxyphenanthrene are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The protons at the 9 and 10 positions, attached to the carbons bearing the hydroxyl groups, would appear as singlets or doublets depending on the stereochemistry (cis or trans) and coupling with neighboring protons. The hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (typically δ 110-150 ppm). The carbons at the 9 and 10 positions, being attached to oxygen, will appear at a characteristic chemical shift, typically in the range of δ 65-85 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
Summary and Outlook
This technical guide has provided a comprehensive overview of the synthesis of 9,10-dihydroxyphenanthrene, with a primary focus on the robust and reliable two-step oxidation and reduction pathway starting from phenanthrene. Detailed experimental protocols, mechanistic insights, and safety considerations have been presented to aid researchers in the successful synthesis of this important molecule.
The continued interest in the biological activity of PAHs and their metabolites ensures that the synthesis of compounds like 9,10-dihydroxyphenanthrene will remain a relevant and important area of research. Furthermore, the potential of this diol as a versatile building block in organic synthesis opens up exciting possibilities for the development of novel functional materials and therapeutic agents. Future research may focus on developing even more efficient and sustainable synthetic methods, as well as exploring the full range of applications for this versatile phenanthrene derivative.
Diagrams
Caption: Overall synthetic pathway for 9,10-Dihydroxyphenanthrene.
Caption: Detailed experimental workflow for the synthesis.
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